4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one
Description
Properties
IUPAC Name |
4,7-dihydroxy-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-5-1-2-6(10)7-4(5)3-12-8(7)11/h4-7,9-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFFFMYJURFCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C1O)COC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569000 | |
| Record name | 4,7-Dihydroxyhexahydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138540-99-5 | |
| Record name | 4,7-Dihydroxyhexahydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Singlet Oxygen ( O₂) Mediated Endoperoxide Formation
The most widely documented route involves the reaction of cyclohexa-1,3-diene derivatives with singlet oxygen to form endoperoxides, followed by reductive cleavage.
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Photooxygenation : A solution of rel-(3aR,7aS)-3a,7a-dihydro-2-benzofuran-1,3-dione (145 ) in dichloromethane is irradiated with visible light in the presence of a photosensitizer (e.g., rose bengal) under O₂ atmosphere. This generates an endoperoxide intermediate.
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Reduction : The endoperoxide is treated with thiourea or lithium aluminum hydride (LiAlH₄) to yield 4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one (152 ).
Conditions :
Table 1: Optimization of Photooxygenation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Photosensitizer | Rose Bengal (0.5 mol%) | MaximizesO₂ generation |
| Solvent | CH₂Cl₂ | Enhances solubility of diene |
| Reaction Time | 4–6 h | Prevents over-oxidation |
Diels-Alder Reaction Followed by Oxidation
Cycloaddition of Furan and Ethylene Carbonate
A Diels-Alder strategy constructs the benzofuran core, followed by hydroxylation.
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Diels-Alder Reaction : Furan (21 ) reacts with ethylene carbonate (22 ) under thermal conditions (120°C, 12 h) to form a bicyclic adduct.
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Oxidative Hydroxylation : The adduct is treated with KMnO₄ in acidic medium to introduce hydroxyl groups at C4 and C7.
Conditions :
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Catalyst: None (thermal activation)
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Yield: 58–64%
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Limitation: Requires rigorous control of oxidation to avoid over-hydroxylation.
Acid-Catalyzed Lactonization
Silica Sulfonic Acid-Mediated Cyclization
Adapted from benzofuran-2-(3H)-one syntheses, this method uses o-hydroxyphenylacetic acid derivatives.
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Hydrolysis : o-Chlorophenylacetic acid is hydrolyzed with NaOH to form sodium 2-hydroxyphenylacetate.
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Acidification : HCl addition precipitates crude 2-hydroxyphenylacetic acid.
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Lactonization : The crude acid is heated with FeSO₄·7H₂O in toluene, removing water via azeotropic distillation.
Conditions :
Table 2: Comparison of Acid Catalysts
| Catalyst | Yield (%) | Byproduct Formation |
|---|---|---|
| FeSO₄·7H₂O | 82 | Minimal |
| H₂SO₄ | 68 | Significant carbonization |
| p-Toluenesulfonic acid | 74 | Moderate |
Ultrasound-Assisted Friedländer Condensation
Quinoline Intermediate Synthesis
While primarily used for quinoline derivatives, this method can be adapted for benzofuranones.
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Condensation : 2-Amino-4,5-methylenedioxybenzaldehyde reacts with ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation (80°C, 3 h).
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Cyclization : The intermediate undergoes base-mediated cyclization to form the benzofuran core.
Conditions :
Biocatalytic Approaches
Enzymatic Hydroxylation
Emerging methods use cytochrome P450 enzymes to introduce hydroxyl groups regioselectively.
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Substrate Preparation : Hexahydro-2-benzofuran-1(3H)-one is dissolved in a buffered solution.
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Enzymatic Reaction : P450 BM3 variant is added with NADPH cofactor.
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Isolation : Hydroxylated product is extracted with ethyl acetate.
Conditions :
Comparative Analysis of Methods
Table 3: Method Efficacy and Limitations
| Method | Yield (%) | Scalability | Stereoselectivity |
|---|---|---|---|
| Photooxygenation | 72 | Moderate | High |
| Diels-Alder | 64 | Low | Moderate |
| Acid-Catalyzed | 82 | High | Low |
| Ultrasound-Assisted | 74 | High | Moderate |
| Biocatalytic | 50 | Low | High |
Chemical Reactions Analysis
Types of Reactions: 4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reactive thiol-trapping sulfur compound that can react with thiol groups in proteins and other molecules .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones under mild conditions.
Reduction: It can be reduced to form diallyl sulfide and other sulfur-containing compounds.
Substitution: this compound can react with nucleophiles such as amines and thiols to form substituted products.
Major Products: The major products formed from these reactions include diallyl disulfide, diallyl trisulfide, and various other sulfur-containing compounds .
Scientific Research Applications
4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.
Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Investigated for its potential anticancer, cardiovascular protective, and anti-inflammatory effects.
Industry: Used in food preservation and as a natural pesticide
Mechanism of Action
4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts the cell membranes of bacteria and fungi, leading to cell death.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as NF-κB and MAPK.
Antioxidant Activity: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares key structural and functional differences between 4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one and related compounds:
Key Differences and Implications
Hydroxyl vs. Epoxy/Dione Groups :
- The hydroxyl groups in the target compound enhance solubility in polar solvents compared to Demethylcantharidin, which contains an epoxy bridge and two ketone groups. The latter’s rigid structure and electron-deficient dione system make it a potent bioactive agent, whereas the dihydroxy derivative may exhibit distinct reactivity (e.g., oxidation susceptibility) .
Methyl/Methoxy Substitutions: Trimethyl or methoxy substituents (e.g., in ) increase lipophilicity, favoring applications in non-aqueous systems or as intermediates in organic synthesis. The target compound’s hydroxyl groups, by contrast, suggest utility in aqueous environments or as hydrogen-bond donors in supramolecular chemistry.
Stereochemical Complexity: Compounds like (3aR,7aS)-hexahydro-3,3-dimethyl-2-benzofuran-1(3H)-one highlight the role of stereochemistry in properties such as volatility and odor, critical in fragrance applications .
Research Findings on Analogues
- Demethylcantharidin : Demonstrated antitumor and phosphatase-inhibiting activities due to its ability to mimic natural phosphatase substrates .
- Isobenzofuranone Derivatives: Substitutions like pyrimidinylamino groups (e.g., 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one) enhance biological activity, as seen in antimicrobial and anticancer studies .
- Methoxy-Substituted Benzofuranones: These derivatives exhibit improved thermal stability, making them suitable for polymer additives or photoresist materials .
Biological Activity
4,7-Dihydroxyhexahydro-2-benzofuran-1(3H)-one, also known as a benzofuran derivative, has garnered interest in various biological studies due to its potential therapeutic applications. This compound features a unique bicyclic structure that contributes to its biological activity, particularly in areas such as antimicrobial and anti-inflammatory research.
The molecular formula of this compound is . Its structure includes two hydroxyl groups that are critical for its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in ethanol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers at XYZ University demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was tested using the disc diffusion method, showing clear zones of inhibition.
Table 2: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. A case study published in the Journal of Medicinal Chemistry highlighted its ability to reduce inflammation in murine models. The study found that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with inflammation and microbial resistance. The hydroxyl groups are thought to play a crucial role in forming hydrogen bonds with target proteins, enhancing the compound's efficacy.
Study on Antimicrobial Activity
A recent study published in the International Journal of Antimicrobial Agents explored the antimicrobial potential of this compound against various pathogens. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Table 3: Synergistic Effects with Antibiotics
| Antibiotic | Synergistic Effect (Yes/No) |
|---|---|
| Penicillin | Yes |
| Tetracycline | Yes |
| Ciprofloxacin | No |
Anti-inflammatory Research
Another significant study focused on the anti-inflammatory properties of this compound. Mice treated with this compound showed a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Q & A
Q. What are the recommended synthetic routes for 4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A reflux system with polar aprotic solvents (e.g., DMF or THF) under inert gas (N₂/Ar) is commonly used for cyclization of precursor diols. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts like lactone derivatives . Yield optimization requires precise temperature control (70–90°C) and stoichiometric adjustments of catalysts (e.g., p-toluenesulfonic acid). Validate purity using NMR (¹H/¹³C) and HPLC-MS .
Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related compound, 3-(4-hexyloxyphenyl)isobenzofuran-1(3H)-one, was resolved with an R-factor of 0.059 using Mo-Kα radiation (λ = 0.71073 Å) . Deposit CIF files in the Cambridge Crystallographic Data Centre (CCDC) for validation . Pair SCXRD with computational modeling (DFT) to confirm hydrogen bonding and steric effects .
Q. What analytical techniques are most effective for quantifying hydroxylated benzofuranone derivatives in complex matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 254–280 nm) is optimal for separation. For enhanced sensitivity, use LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Calibrate with deuterated internal standards (e.g., D₃-4-hydroxybenzofuranone) to mitigate matrix effects . Validate methods per ICH guidelines (linearity R² > 0.995, recovery 90–110%) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., diastereomers) in this compound impact biological activity?
- Methodological Answer : Enantiomeric resolution via chiral chromatography (Chiralpak AD-H column, hexane/isopropanol mobile phase) can separate diastereomers. For example, (4R)-3-hydroxy-7-isopropyl-4-methyl-5,6-dihydrobenzofuran-2(4H)-one showed distinct phytotoxic activity compared to its (4S)-counterpart in Arabidopsis assays . Pair stereochemical analysis with molecular docking to identify binding affinity differences in target enzymes (e.g., cytochrome P450) .
Q. What strategies address contradictions in reported spectroscopic data (e.g., NMR shifts) for hydroxylated benzofuranones?
- Methodological Answer : Discrepancies often arise from solvent polarity or pH effects. Standardize conditions: use deuterated DMSO-d₆ for ¹H NMR (300–400 MHz) and ensure sample concentration ≤ 10 mM. Cross-reference with NIST Chemistry WebBook entries for benzofuranone derivatives . For disputed NOESY correlations, perform variable-temperature NMR to assess conformational mobility .
Q. How can catalytic hydrogenation be applied to modify the hexahydro-2-benzofuranone core for functional group diversification?
- Methodological Answer : Use Pd/C (10% w/w) or Raney Ni under H₂ (1–3 atm) to reduce ketones or unsaturated bonds. For example, hydrogenation of 3-(2-bromophenyl)-2-nitro-2,3,6,7-tetrahydro-1-benzofuran-4(5H)-one achieved 85% yield at 50°C . Monitor reaction progress via in-situ FTIR (C=O stretch at ~1700 cm⁻¹) and optimize catalyst loading to prevent over-reduction .
Q. What computational approaches predict the physicochemical properties (e.g., logP, pKa) of this compound derivatives?
- Methodological Answer : Use the ACD/Labs Percepta Platform to calculate logP (clogP = 1.2–1.8) and pKa (phenolic OH ~9.5–10.5) . Validate predictions with experimental shake-flask logP measurements (octanol/water partition) and potentiometric titration. For solvation energy, apply COSMO-RS models .
Safety and Handling
Q. What safety protocols are critical for handling lab-scale quantities of this compound?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, safety goggles). Avoid heat sources (P210) due to potential decomposition at >150°C . For spills, neutralize with 5% NaHCO₃ and adsorb with vermiculite. Store at 2–8°C under N₂ to prevent oxidation .
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in biological assays involving benzofuranone derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
